(S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
5,3-AB-CHMFUPPYCA is a synthetic cannabinoid that is structurally similar to known synthetic cannabinoids. It is primarily used as an analytical reference standard in research and forensic applications . The compound has a molecular formula of C22H29FN4O2 and a molecular weight of 400.5 g/mol .
Preparation Methods
The synthesis of 5,3-AB-CHMFUPPYCA involves several steps, starting with the preparation of the core pyrazole structure. The synthetic route typically includes the following steps:
Formation of the pyrazole ring: This involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a fluorophenyl group using a suitable fluorinating agent.
Attachment of the cyclohexylmethyl group: This is achieved through a nucleophilic substitution reaction.
Formation of the carboxamide group: This involves the reaction of the pyrazole derivative with an isocyanate to form the carboxamide group.
Chemical Reactions Analysis
5,3-AB-CHMFUPPYCA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the molecule.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol, as well as catalysts and specific temperature and pressure conditions.
Scientific Research Applications
5,3-AB-CHMFUPPYCA is used extensively in scientific research, particularly in the fields of chemistry, biology, medicine, and forensic science. Some of its applications include:
Analytical Reference Standard: It is used as a reference standard in mass spectrometry and other analytical techniques to identify and quantify synthetic cannabinoids in biological and environmental samples.
Forensic Toxicology: The compound is used in forensic laboratories to detect and analyze synthetic cannabinoids in seized drug samples and biological specimens.
Pharmacological Studies: Researchers use 5,3-AB-CHMFUPPYCA to study the pharmacological effects of synthetic cannabinoids on cannabinoid receptors and other molecular targets.
Metabolism Studies: The compound is used to investigate the metabolic pathways and biotransformation of synthetic cannabinoids in the body.
Mechanism of Action
5,3-AB-CHMFUPPYCA exerts its effects by acting as an agonist at cannabinoid receptors, particularly the CB1 and CB2 receptors. The compound binds to these receptors, mimicking the effects of natural cannabinoids like tetrahydrocannabinol (THC). This binding leads to the activation of intracellular signaling pathways, resulting in various physiological and pharmacological effects .
Comparison with Similar Compounds
5,3-AB-CHMFUPPYCA is structurally similar to other synthetic cannabinoids such as 5F-AB-FUPPYCA, JWH-307, JWH-030, JWH-147, and AB-PINACA . Compared to these compounds, 5,3-AB-CHMFUPPYCA has unique structural features, such as the presence of a fluorophenyl group and a cyclohexylmethyl group, which contribute to its distinct pharmacological profile .
Similar compounds include:
- 5F-AB-FUPPYCA
- JWH-307
- JWH-030
- JWH-147
- AB-PINACA
Properties
Molecular Formula |
C22H29FN4O2 |
---|---|
Molecular Weight |
400.5 |
IUPAC Name |
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)-5-(4-fluorophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C22H29FN4O2/c1-14(2)20(21(24)28)25-22(29)18-12-19(16-8-10-17(23)11-9-16)27(26-18)13-15-6-4-3-5-7-15/h8-12,14-15,20H,3-7,13H2,1-2H3,(H2,24,28)(H,25,29)/t20-/m0/s1 |
InChI Key |
XMZXGVYPIIOHAQ-FQEVSTJZSA-N |
SMILES |
CC(C)C(C(=O)N)NC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)F)CC3CCCCC3 |
Synonyms |
AB-CHFUPYCA; AZ-037 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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